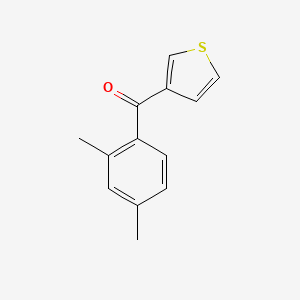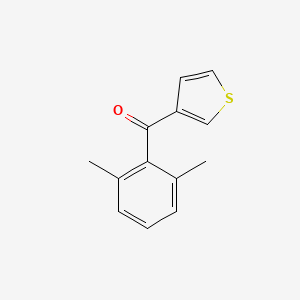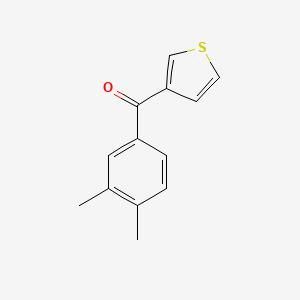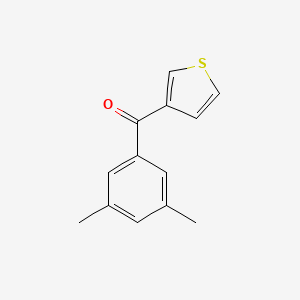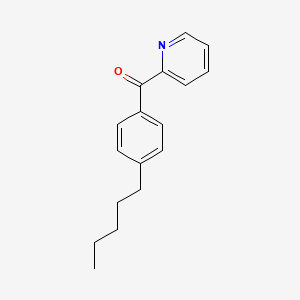
2-(4-Pentylbenzoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pentylbenzoyl)pyridine is a chemical compound with the molecular formula C17H19NO . It is structurally similar to 2-Methyl-4-(4-pentylbenzoyl)pyridine and 4-Methyl-2-(4-pentylbenzoyl)pyridine , which are known compounds.
Molecular Structure Analysis
Pyridine, a structural component of 2-(4-Pentylbenzoyl)pyridine, is much like benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Pentylbenzoyl)pyridine include a molecular weight of 253.34 and a molecular formula of C17H19NO .Aplicaciones Científicas De Investigación
-
Anti-Inflammatory Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines, a class of compounds that includes pyridine, have been found to have anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
- Methods : The anti-inflammatory effects of pyrimidines are studied through various in vitro and in vivo experiments, often involving the measurement of inflammatory mediators .
- Results : Numerous pyrimidines have been found to exhibit potent anti-inflammatory effects .
-
Antimicrobial and Antiviral Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial and antiviral activities .
- Methods : The antimicrobial and antiviral activities of pyridine compounds are often studied using in vitro assays against a range of pathogens .
- Results : Various pyridine compounds have shown promising results in these studies, demonstrating significant antimicrobial and antiviral activities .
-
Agricultural Products
- Field : Agriculture
- Summary : Pyridine derivatives find application in agricultural products such as herbicides, insecticides, fungicides, and plant growth regulators .
- Methods : These compounds are often used in the formulation of various agricultural products, which are then applied to crops or soil .
- Results : The use of pyridine derivatives in agriculture has been shown to improve crop yields and protect plants from various pests and diseases .
-
Polymers
- Field : Material Science
- Summary : Polymers made from pyridine-containing monomers are sold on the basis of their unique physical properties and function .
- Methods : Pyridine-containing monomers are polymerized using various methods to create polymers with unique properties .
- Results : These polymers find applications in various industries due to their unique properties .
-
Medicinal Drugs
- Field : Pharmaceutical Research
- Summary : Pyridine derivatives have been commercially important in the pharmaceutical industry . They find application in market areas where bioactivity is important, such as in medicinal drugs .
- Methods : These compounds are often used in the formulation of various medicinal drugs .
- Results : The use of pyridine derivatives in pharmaceuticals has been shown to be effective in treating various diseases .
-
Chemical Intermediates
- Field : Chemical Industry
- Summary : Pyridine compounds are most often sold in the marketplace as chemical intermediates used to manufacture final consumer products .
- Methods : These compounds are used in various chemical reactions to produce other chemicals .
- Results : The use of pyridine derivatives as chemical intermediates has been shown to be effective in producing a wide range of consumer products .
Safety And Hazards
Direcciones Futuras
While specific future directions for 2-(4-Pentylbenzoyl)pyridine are not mentioned in the search results, research on similar compounds, such as pyrimidines, suggests potential directions. For instance, detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Propiedades
IUPAC Name |
(4-pentylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-4-7-14-9-11-15(12-10-14)17(19)16-8-5-6-13-18-16/h5-6,8-13H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJANXBBEIJYIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642007 |
Source


|
| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pentylbenzoyl)pyridine | |
CAS RN |
898779-94-7 |
Source


|
| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

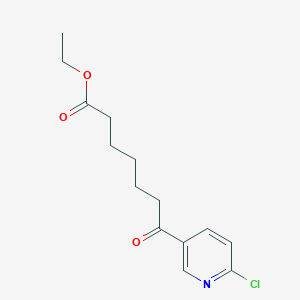
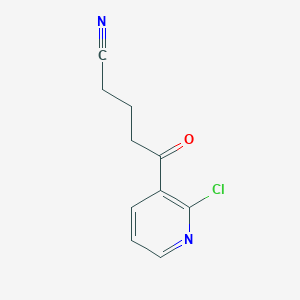
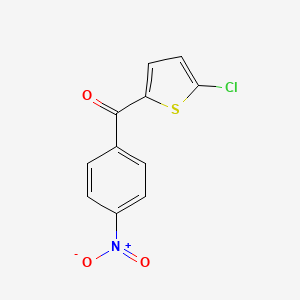
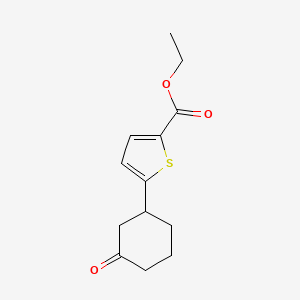

![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
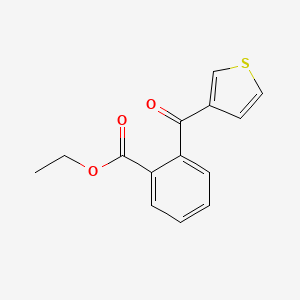

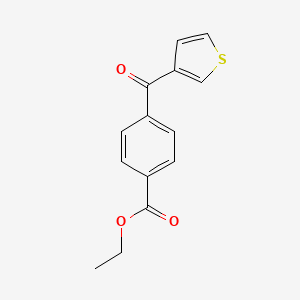
methanone](/img/structure/B1324109.png)
